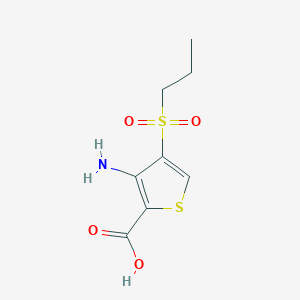

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-amino-4-propylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-2-3-15(12,13)5-4-14-7(6(5)9)8(10)11/h4H,2-3,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGDZBUCEUWQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CSC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402239 | |

| Record name | 3-Amino-4-(propane-1-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-91-9 | |

| Record name | 3-Amino-4-(propylsulfonyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(propane-1-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Route 1: Electrophilic Sulfonation and Subsequent Functionalization

This route, adapted from analogous sulfonation strategies, proceeds as follows:

Step 1: Sulfonation of 3-Aminothiophene-2-carboxylic Acid

3-Aminothiophene-2-carboxylic acid is treated with propylsulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 3-amino-4-propylsulfonylthiophene-2-carboxylic acid. The reaction typically occurs in dichloromethane at 0–25°C.

Step 2: Purification and Crystallization

Crude product is purified via recrystallization from ethanol/water mixtures, achieving >95% purity.

Table 1: Reaction Conditions for Route 1

Route 2: Nitration, Sulfonation, and Reduction

This alternative method, inspired by nitro-to-amine reduction techniques, involves:

Step 1: Nitration of 4-Propylsulfonylthiophene-2-carboxylic Acid

Nitration with fuming HNO₃/H₂SO₄ introduces a nitro group at the 3-position.

Step 2: Catalytic Hydrogenation

The nitro group is reduced to an amine using H₂/Pd-C in methanol, yielding the target compound.

Mechanistic Insights

-

Nitration : The electron-withdrawing sulfonyl group directs nitration to the 3-position via meta-directing effects.

-

Reduction : Pd-C catalyzes the cleavage of the N–O bond, forming the primary amine without over-reduction.

Advanced Methodologies and Scalability

Protecting Group Strategies

To prevent undesired side reactions during sulfonation or oxidation, the amino group may be protected as a tert-butoxycarbonyl (Boc) derivative. Deprotection with trifluoroacetic acid (TFA) restores the free amine.

Continuous Flow Synthesis

Recent patents suggest that continuous flow systems improve yield and purity by minimizing intermediate degradation. For example, sulfonation under flow conditions at 50°C enhances mixing and reduces reaction time.

Challenges and Optimization

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Anti-inflammatory and Immunomodulatory Effects

Research indicates that 3-amino-4-propylsulfonylthiophene-2-carboxylic acid may serve as an inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the activation of nuclear factor kappa B (NF-κB). This pathway is implicated in numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and multiple sclerosis. By inhibiting IKK, this compound could potentially reduce the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, thus offering therapeutic benefits in treating these conditions .

b. Cancer Treatment

The compound's ability to modulate NF-κB activity also positions it as a candidate for cancer therapy. NF-κB is often constitutively activated in various cancers, leading to increased cell proliferation and survival. Inhibition of IKK by 3-amino-4-propylsulfonylthiophene-2-carboxylic acid could suppress tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Biochemical Research

a. Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can act as mechanism-based inactivators of GABA transaminase (GABA-AT), which is relevant for neurological disorders. The design principles derived from these studies could be applicable to 3-amino-4-propylsulfonylthiophene-2-carboxylic acid for developing new enzyme inhibitors .

b. Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships involving thiophene derivatives has provided insights into how modifications can enhance biological activity. By systematically altering functional groups on the thiophene ring, researchers can identify more potent analogues that may exhibit improved pharmacological profiles .

Table 1: Summary of Research Findings on 3-Amino-4-propylsulfonylthiophene-2-carboxylic Acid

Mecanismo De Acción

The mechanism of action of 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division or signal transduction pathways .

Comparación Con Compuestos Similares

Key Observations:

Phenylsulfonyl (C₆H₅SO₂): Enhances π-π stacking interactions with aromatic residues in proteins, useful in kinase inhibitors . Isopropylsulfonyl (i-C₃H₇SO₂): Increases steric hindrance, possibly reducing off-target interactions in biological systems .

Functional Group Synergy: The cyano group in the ethyl ester derivative () facilitates nucleophilic addition reactions, making it a versatile intermediate for heterocyclic synthesis . Trifluoromethyl (CF₃) groups, as in , enhance metabolic stability and bioavailability, a common feature in agrochemicals and antivirals .

Positional Isomerism: Compounds like 4-Amino-5-methylthiophene-3-carboxylic acid () demonstrate that shifting substituent positions drastically alters electronic properties and biological activity .

Actividad Biológica

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid has the following chemical characteristics:

- Molecular Formula : C8H10N2O3S

- Molecular Weight : 218.24 g/mol

- IUPAC Name : 3-amino-4-propylsulfonylthiophene-2-carboxylic acid

Antimicrobial Activity

Research has indicated that 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies, particularly focusing on its effects on cancer cell lines.

-

Cell Line Studies :

- In a study involving the MCF-7 breast cancer cell line, the compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM depending on the treatment duration .

- Another study reported that treatment with 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid resulted in apoptosis in cancer cells, as evidenced by increased levels of caspase-3 and caspase-9, which are markers of programmed cell death .

-

Mechanism of Action :

- The proposed mechanism involves the modulation of key signaling pathways related to cell proliferation and apoptosis. Specifically, it appears to inhibit the NF-kappa B pathway, which is crucial for tumor cell survival and proliferation .

- Additionally, this compound may induce oxidative stress in cancer cells, leading to increased cell death through mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the biological activity of 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against S. aureus and E. coli with MIC of 32 µg/mL. |

| Study B | Anticancer | Induced apoptosis in MCF-7 cells with IC50 values between 20–50 µM. |

| Study C | Mechanism | Inhibited NF-kappa B pathway and induced oxidative stress in cancer cells. |

Q & A

Q. What are the recommended synthetic routes for 3-amino-4-propylsulfonylthiophene-2-carboxylic acid, and how can purity be optimized?

Synthesis typically involves sequential functionalization of a thiophene core. A plausible route includes:

- Step 1: Sulfonylation at the 4-position using propylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 2: Introduction of the amino group via nitration followed by reduction (e.g., using H₂/Pd-C) or direct amination with NH₃ under catalytic conditions .

- Step 3: Carboxylic acid group retention/protection, ensuring compatibility with sulfonylation and amination steps.

Purity Optimization: Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and amino group positions). The propylsulfonyl group’s methylene protons appear as a triplet (~δ 3.1–3.3 ppm), while the carboxylic acid proton is absent due to exchange broadening .

- IR: Peaks at ~1700 cm⁻¹ (C=O stretch), ~1350–1150 cm⁻¹ (S=O stretches), and ~3400 cm⁻¹ (N-H stretches) .

- Mass Spectrometry: High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺ .

Q. What safety precautions are essential during handling?

- Hazards: Potential skin/eye irritation (similar to thiophene-2-carboxylic acid derivatives) .

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis steps involving volatile reagents .

- Storage: Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can regioselective sulfonylation at the 4-position be achieved without competing reactions at the 5-position?

- Method: Use steric directing groups (e.g., bulky amines) or Lewis acids (e.g., AlCl₃) to polarize the thiophene ring, favoring sulfonylation at the 4-position .

- Validation: Monitor reaction progress via TLC and compare with reference compounds (e.g., 5-substituted analogs). Computational modeling (DFT) can predict regioselectivity based on electron density maps .

Q. What strategies address contradictions in solubility data for this compound?

- Issue: Discrepancies may arise from polymorphic forms or pH-dependent solubility (carboxylic acid deprotonation at neutral/basic pH).

- Resolution:

Q. How does the propylsulfonyl group influence biological activity in drug discovery contexts?

- Mechanistic Insight: The sulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets (e.g., enzyme active sites).

- Case Study: Analogous thiophene derivatives (e.g., MPTC) show activity as kinase inhibitors; evaluate via in vitro assays (IC₅₀ determination) and molecular docking studies .

- Optimization: Modify sulfonyl chain length (methyl vs. propyl) to balance lipophilicity (log P) and target engagement .

Q. How can stability issues in aqueous solutions be mitigated during formulation studies?

Q. What analytical methods resolve ambiguities in spectral data interpretation?

- Problem: Overlapping NMR signals (e.g., aromatic protons adjacent to sulfonyl groups).

- Approach:

Methodological Notes

- Synthesis Troubleshooting: If sulfonylation yields are low, increase reaction temperature (60–80°C) or use microwave-assisted synthesis .

- Data Reproducibility: Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) to address variability .

- Ethical Compliance: Follow institutional guidelines for toxicity testing, referencing OECD protocols for ecotoxicological assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.